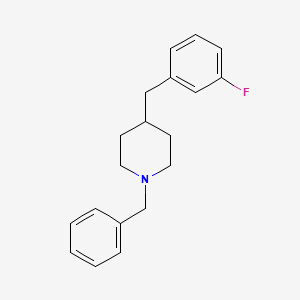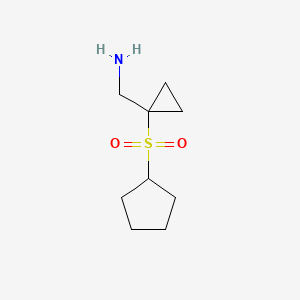
6-(Benzylthio)-5-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzylthio)-5-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a benzylthio group attached to the sixth position and a methyl group at the fifth position of the nicotinaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)-5-methylnicotinaldehyde typically involves the introduction of the benzylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 5-methylnicotinaldehyde with benzylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Benzylthio)-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-(Benzylthio)-5-methylnicotinic acid.
Reduction: 6-(Benzylthio)-5-methyl-2-hydroxymethylnicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzylthio)-5-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Benzylthio)-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The benzylthio group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
6-(Benzylthio)-5-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(Benzylthio)-5-methyl-2-hydroxymethylnicotinaldehyde: Similar structure but with a hydroxymethyl group instead of an aldehyde.
6-(Benzylthio)-5-methylnicotinamide: Similar structure but with an amide group instead of an aldehyde.
Uniqueness: 6-(Benzylthio)-5-methylnicotinaldehyde is unique due to the presence of both the benzylthio and aldehyde groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H13NOS |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
6-benzylsulfanyl-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
INJFRXZKIKBHCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1SCC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


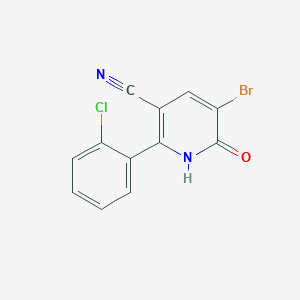
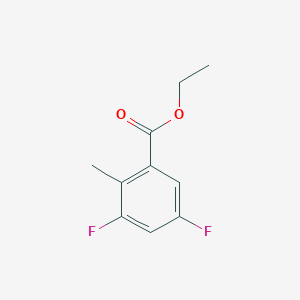
![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)

![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)
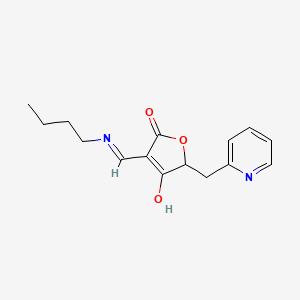
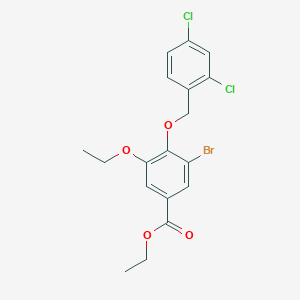
![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)
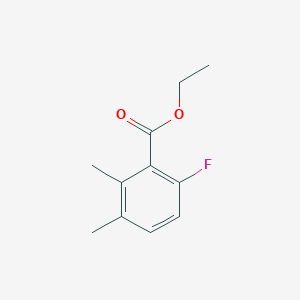
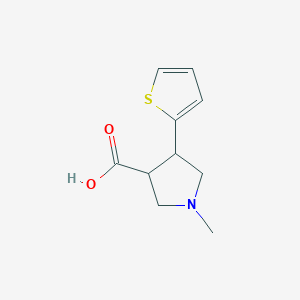
![tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B15229279.png)

